Ethyl 5-{[(4-ethoxyphenyl)sulfonyl](pyridin-4-ylcarbonyl)amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
This compound is a chemical substance with the molecular formula C26H24N2O7S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring, a pyridine ring, and an ethoxyphenylsulfonyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but specific data for this compound is not available in the sources I found.Physical and Chemical Properties Analysis
This compound has a molecular weight of 508.55. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be determined experimentally .Scientific Research Applications
Synthesis and Reactivity
The compound has been involved in reactions such as the formal [3 + 3] cycloaddition reaction, which yielded diethyl 2-(p-substituted-phenylsulfonyl)aminoindolizine-1,3-dicarboxylates via the reaction of pyridinium N-ylides with N-bis(ethoxycarbonyl)methylthio)(p-substituted-phenyl)sulfonamides in the presence of triethylamine as a base in ethanol. This demonstrates the compound's utility in synthesizing complex heterocyclic structures (Tominaga et al., 1992).
Another study explored the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, highlighting the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This research underscores the compound's versatility in creating diverse heterocyclic structures with potential pharmacological activities (Mohamed, 2021).
Potential Pharmacological Applications
- The pharmacological potential of related compounds was investigated in a study on benzo[b]thiophen derivatives. The research involved converting Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives and evaluating their preliminary pharmacological properties, indicating the compound's relevance in the development of new therapeutic agents (Chapman et al., 1971).
Material Science and Catalysis
- In material science, the compound's derivatives have been studied for their role in catalysis, such as in the Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans for the production of biobased terephthalic acid precursors. This research highlights the compound's application in developing renewable materials and sustainable chemical processes (Pacheco et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
ethyl 5-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7S/c1-4-33-20-7-9-21(10-8-20)36(31,32)28(25(29)18-12-14-27-15-13-18)19-6-11-23-22(16-19)24(17(3)35-23)26(30)34-5-2/h6-16H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKATZHMNJDIFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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